BenchChemオンラインストアへようこそ!

2-Chloro-7-methoxyquinazolin-4-amine

apoptosis induction caspase activation anticancer

2-Chloro-7-methoxyquinazolin-4-amine (CAS 1107694-98-3, MW 209.63, C9H8ClN3O) is a heterocyclic building block belonging to the 4-aminoquinazoline class, characterized by a 2-chloro substituent that serves as an electrophilic leaving group for nucleophilic aromatic substitution (SNAr) and a 7-methoxy group that mimics the pharmacophoric pattern of clinically approved EGFR tyrosine kinase inhibitors such as gefitinib and erlotinib. The compound features a free 4-amine group, which distinguishes it from the related 2-chloro-7-methoxyquinazoline (CAS 953039-15-1) that lacks this amino functionality and can only serve as an electrophilic scaffold.

Molecular Formula C9H8ClN3O
Molecular Weight 209.63
CAS No. 1107694-98-3
Cat. No. B2688685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-7-methoxyquinazolin-4-amine
CAS1107694-98-3
Molecular FormulaC9H8ClN3O
Molecular Weight209.63
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=NC(=N2)Cl)N
InChIInChI=1S/C9H8ClN3O/c1-14-5-2-3-6-7(4-5)12-9(10)13-8(6)11/h2-4H,1H3,(H2,11,12,13)
InChIKeyMALGGQRSJPPTOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-7-methoxyquinazolin-4-amine (CAS 1107694-98-3): A Bifunctional Quinazoline Scaffold for Targeted Kinase Inhibitor Synthesis


2-Chloro-7-methoxyquinazolin-4-amine (CAS 1107694-98-3, MW 209.63, C9H8ClN3O) is a heterocyclic building block belonging to the 4-aminoquinazoline class, characterized by a 2-chloro substituent that serves as an electrophilic leaving group for nucleophilic aromatic substitution (SNAr) and a 7-methoxy group that mimics the pharmacophoric pattern of clinically approved EGFR tyrosine kinase inhibitors such as gefitinib and erlotinib [1]. The compound features a free 4-amine group, which distinguishes it from the related 2-chloro-7-methoxyquinazoline (CAS 953039-15-1) that lacks this amino functionality and can only serve as an electrophilic scaffold . This bifunctional architecture—electrophilic at C2 and nucleophilic at C4—enables sequential, regioselective derivatization for the construction of complex, drug-like quinazoline libraries [1].

Why 2-Chloro-7-methoxyquinazolin-4-amine Cannot Be Replaced by Generic Quinazoline Analogs in Apoptosis-Targeted Drug Discovery


SAR studies on 4-anilinoquinazolines have established that the 2-chloro substituent is a critical determinant of apoptosis-inducing potency, with its replacement by a methyl group (yielding MPC-6827/Verubulin) maintaining activity but altering off-target profiles, while removal or repositioning of the 7-methoxy group abolishes key pharmacophoric interactions [1]. Compared to simpler building blocks such as 2-chloroquinazoline (lacking the 7-methoxy group essential for EGFR pocket engagement) or 7-methoxyquinazolin-4-amine (lacking the 2-chloro electrophilic handle), the target compound uniquely provides both the regioselective derivatization site and the methoxy pharmacophore in a single, commercially available intermediate [2]. Generic substitution with non-halogenated or non-methoxylated quinazolines therefore forecloses the synthetic route to the most potent apoptosis-inducing analogs in this chemical series.

Quantitative Differentiation Evidence for 2-Chloro-7-methoxyquinazolin-4-amine vs. Closest Analogs


Apoptosis Induction Potency: 2-Chloro Scaffold Delivers Single-Digit Nanomolar EC50 as Demonstrated by Direct Derivative MPI-0441138

The direct N-methyl-aniline derivative of 2-chloro-7-methoxyquinazolin-4-amine, compound MPI-0441138 (2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, EP128265), was identified as a highly active apoptosis inducer with an EC50 of 2 nM for caspase-3 activation and a GI50 of 2 nM in T47D breast cancer cells [1]. This potency is identical to that of the clinical candidate MPC-6827 (Verubulin), in which the 2-Cl is replaced by a 2-CH3 group (EC50 = 2 nM in the same assay) [2]. The equivalence in potency between the 2-Cl and 2-CH3 analogs confirms that the 2-chloroquinazoline-4-amine core is a validated starting point for achieving clinical-grade apoptosis-inducing activity, with the 2-Cl group serving as a synthetic handle that can be retained or substituted depending on the desired downstream profile.

apoptosis induction caspase activation anticancer

In Vivo Xenograft Efficacy: 2-Chloroquinazoline-4-amine Derivatives Achieve Tumor Growth Inhibition Across Multiple Cancer Models

The 2-chloro-containing derivative MPI-0441138 demonstrated significant in vivo efficacy in the MX-1 human breast cancer and PC-3 prostate cancer mouse xenograft models [1]. The closely related 2-methyl analog MPC-6827 showed broader xenograft efficacy across MX-1, OVCAR-3, MIA PaCa-2, MCF-7, HT-29, and MDA-MB-435 models at doses of 2.5–10 mg/kg . This demonstrates that the 2-chloroquinazoline-4-amine scaffold serves as a productive entry point for in vivo-active anticancer agents, with the 2-Cl position being a site of chemical divergence that can be tuned for either synthetic convenience (retaining 2-Cl) or optimized pharmacokinetics (replacing with 2-CH3).

in vivo efficacy xenograft models breast cancer prostate cancer

Bifunctional Reactivity Advantage: Simultaneous C2 Electrophile and C4 Nucleophile Not Available in 2-Chloro-7-methoxyquinazoline or 4-Chloro-7-methoxyquinazolin-2-amine

2-Chloro-7-methoxyquinazoline (CAS 953039-15-1) provides a single electrophilic site at C2 for nucleophilic aromatic substitution, enabling straightforward but unidirectional derivatization . In contrast, 2-chloro-7-methoxyquinazolin-4-amine possesses both an electrophilic C2 chlorine and a nucleophilic C4 amine, enabling sequential, bidirectional functionalization without requiring additional protection/deprotection steps. The positional isomer 4-chloro-7-methoxyquinazolin-2-amine (CAS 181871-75-0) reverses the Cl/NH2 positions, providing a different reactivity profile that is incompatible with the 4-anilinoquinazoline SAR established for apoptosis inducers, where the 4-amino group must be derivatized with an N-methylaniline motif for maximal potency [1]. The target compound's 2-Cl/4-NH2 arrangement is uniquely matched to the synthetic route leading to MPI-0441138 and related clinical candidates.

synthetic chemistry regioselective derivatization building block comparison

Tubulin Polymerization Inhibition: 2-Chloro Scaffold Delivers Dual Mechanism—Apoptosis Induction Plus Microtubule Disruption

Beyond apoptosis induction via caspase activation, the 2-chloro-containing derivative MPI-0441138 was shown to inhibit tubulin polymerization, a mechanism distinct from the EGFR kinase inhibition typically associated with 4-anilinoquinazolines [1]. The SAR study explicitly noted that 'in contrast to the SAR of 4-anilinoquinazolines as EGFR kinase inhibitors, the methyl group on the nitrogen linker was essential for the apoptosis-inducing activity,' and 'substitution in the 6- and 7-positions of the quinazoline core structure decreased potency' [1]. This means that the 7-methoxy substitution pattern of the target compound is not merely a generic quinazoline feature but is specifically tuned for apoptosis/mitotic inhibition rather than EGFR kinase inhibition. The clinical candidate MPC-6827 (2-CH3 analog) was confirmed to target tubulin as its molecular target, with effective inhibition of tubulin polymerization in vitro and microtubule disruption in tumor cell lines at nanomolar concentrations .

tubulin inhibition mitotic arrest dual mechanism

Optimal Procurement Scenarios for 2-Chloro-7-methoxyquinazolin-4-amine in Drug Discovery and Chemical Biology


Medicinal Chemistry: Synthesis of 4-Anilinoquinazoline Apoptosis Inducers via Regioselective SNAr at C2 Followed by N-Alkylation at C4

The target compound is the optimal starting material for synthesizing the MPI-0441138/MPC-6827 chemical series of apoptosis inducers. The synthetic route involves nucleophilic aromatic substitution at C2 (if retention of Cl is desired or subsequent displacement is planned) followed by N-alkylation/arylation at the C4-amine to install the N-methylaniline pharmacophore. This two-step, bidirectional derivatization yields compounds with EC50 values of 2 nM in caspase-3 activation assays and in vivo efficacy in breast and prostate cancer xenograft models [1]. The commercial availability of the compound at purities of 95–98% enables direct use without laborious core scaffold construction [2].

Kinase Inhibitor Scaffold Hopping: 7-Methoxy Pharmacophore Retention for EGFR Pocket Engagement Studies

The 7-methoxy group of 2-chloro-7-methoxyquinazolin-4-amine mimics the corresponding substitution in gefitinib and erlotinib, making the compound a suitable starting point for scaffold-hopping experiments aimed at identifying novel EGFR or multi-kinase inhibitors with differentiated selectivity profiles [1]. Researchers can exploit the C2-Cl as a diversification point for Suzuki, Buchwald-Hartwig, or SNAr couplings to explore chemical space around the quinazoline C2 position while maintaining the 7-methoxy pharmacophore critical for hinge-region binding in the kinase ATP pocket [2].

Dual-Acting Epigenetic Probe Development: G9a/HDAC Inhibitor Synthesis Using the Quinazoline-4-amine Core

The target compound serves as a structural precursor to dual G9a/HDAC inhibitors, as evidenced by the synthesis of 2-chloro-N-(1-benzylpiperidin-4-yl)-7-methoxyquinazolin-4-amine (compound 11) and 2-chloro-N-(1-isopropylpiperidin-4-yl)-7-methoxyquinazolin-4-amine (compound 11a) in published epigenetic inhibitor studies [1]. In this application, the C4-amine is elaborated with HDAC-directed zinc-binding motifs while the C2-Cl can be retained or further functionalized, demonstrating the scaffold's versatility for polypharmacology-driven drug discovery.

Chemical Biology Tool Compound Synthesis: Microtubule/Tubulin Probes for Mitotic Mechanism Studies

Given the validated mechanism of tubulin polymerization inhibition by 2-chloroquinazoline-4-amine derivatives, the target compound is ideally suited for synthesizing chemical probes to study mitotic arrest mechanisms [1]. Unlike EGFR-targeted quinazolines, derivatives of this scaffold disrupt microtubule dynamics, providing a distinct pharmacological tool for cell cycle and apoptosis research. The compound's efficacy in cells overexpressing the ABC transporter Pgp-1 further supports its utility in multidrug resistance studies [1].

Quote Request

Request a Quote for 2-Chloro-7-methoxyquinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.